(4-ethenylphenyl)methyl-trimethylsilane

Free radical polymerization Monomer reactivity ratios Copolymerization kinetics

(4-Ethenylphenyl)methyl-trimethylsilane (CAS 64268-25-3), systematically named as 4-trimethylsilylmethylstyrene or 1-ethenyl-4-[(trimethylsilyl)methyl]benzene, is an organosilicon compound with the molecular formula C12H18Si and molecular weight 190.36 g/mol. This compound belongs to the class of silicon-containing styrene derivatives, featuring a polymerizable vinylbenzyl moiety covalently linked to a trimethylsilyl group through a methylene (-CH2-) spacer.

Molecular Formula C12H18Si
Molecular Weight 190.36 g/mol
CAS No. 64268-25-3
Cat. No. B3055371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethenylphenyl)methyl-trimethylsilane
CAS64268-25-3
Molecular FormulaC12H18Si
Molecular Weight190.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC1=CC=C(C=C1)C=C
InChIInChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3
InChIKeyMSCPNSQHFQIZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethenylphenyl)methyl-trimethylsilane (CAS 64268-25-3): Organosilicon Styrenic Monomer for Functional Polymer Synthesis


(4-Ethenylphenyl)methyl-trimethylsilane (CAS 64268-25-3), systematically named as 4-trimethylsilylmethylstyrene or 1-ethenyl-4-[(trimethylsilyl)methyl]benzene, is an organosilicon compound with the molecular formula C12H18Si and molecular weight 190.36 g/mol . This compound belongs to the class of silicon-containing styrene derivatives, featuring a polymerizable vinylbenzyl moiety covalently linked to a trimethylsilyl group through a methylene (-CH2-) spacer . Unlike conventional styrene monomers, the presence of the trimethylsilylmethyl substituent in the para position imparts distinct electronic and steric characteristics that modulate monomer reactivity and enable post-polymerization functionalization pathways. The compound serves as a precursor for silicon-containing polymers and copolymers, with documented utility in advanced material applications including oxygen-permeable membranes, photoresists, and as macroinitiator precursors .

Why Generic Styrenic Monomers Cannot Substitute for (4-Ethenylphenyl)methyl-trimethylsilane in Silicon-Functionalized Polymer Architectures


Conventional styrenic monomers such as styrene, 4-methylstyrene, and 4-tert-butylstyrene lack the silicon-containing functionality that defines the unique performance envelope of (4-ethenylphenyl)methyl-trimethylsilane. The trimethylsilylmethyl substituent in the para position introduces a benzylic C-Si bond that is selectively cleavable under specific chemical or photochemical conditions—a capability entirely absent in non-silylated styrenes [1]. This structural feature enables post-polymerization desilylation to generate reactive benzylic carbanion sites for grafting [2], photochemical cross-linking without main-chain degradation [3], and modulated electron density that alters copolymerization reactivity ratios relative to comonomers [1]. Substituting a generic styrene or even an alternative silicon-containing styrene with different spacer chemistry (e.g., direct Si-aryl linkage as in 4-trimethylsilylstyrene) fundamentally changes benzylic C-Si bond lability, oxygen plasma etch resistance, and the accessibility of post-functionalization pathways [4]. The quantitative evidence presented below establishes the specific performance differentials that inform scientifically grounded monomer selection.

Quantitative Differentiation Evidence: (4-Ethenylphenyl)methyl-trimethylsilane vs. Closest Structural Analogs


Monomer Reactivity: Q-e Parameters for Free Radical Copolymerization Compared to Styrene and 4-Methylstyrene

The free radical copolymerization reactivity of (4-ethenylphenyl)methyl-trimethylsilane (designated as monomer 1) was quantitatively characterized via Q-e parameters and compared directly to styrene and 4-methylstyrene under identical experimental conditions [1]. The target compound exhibits an e-value of -0.14, which is substantially less negative than styrene (-0.80) and 4-methylstyrene (-0.98), indicating significantly reduced electron density on the vinyl double bond relative to these common styrenic monomers. This electronic modulation results from the inductive electron-withdrawing effect of the trimethylsilylmethyl substituent transmitted through the aromatic ring.

Free radical polymerization Monomer reactivity ratios Copolymerization kinetics Q-e scheme

Nucleophilic Reactivity: Reduced Susceptibility to Nucleophilic Attack vs. Styrene and 4-Methylstyrene

The reactivity of (4-ethenylphenyl)methyl-trimethylsilane toward nucleophilic reagents is substantially lower than that of styrene and 4-methylstyrene, as evidenced by its less negative e-value (-0.14 vs. -0.80 and -0.98, respectively) [1]. This quantitative reduction in electron density at the vinyl group translates to decreased susceptibility to anionic initiation and propagation. In practical terms, anionic polymerization of this monomer requires more reactive initiator systems or higher initiation temperatures compared to styrene. The absolute values of the negative e-values for this class of silicon-containing styrenes were found to be consistently higher (less negative) than those of non-silylated styrene derivatives, confirming a class-level trend of reduced nucleophilic reactivity conferred by the trimethylsilylmethyl substituent.

Nucleophilic addition Anionic polymerization Electron density Vinyl monomer reactivity

Chemical Cleavage Kinetics: Benzylic C-Si Bond Cleavage Rate in Homopolymer vs. Copolymer Matrices

The benzylic C-Si bond in poly(vinylbenzyltrimethylsilane)—the homopolymer of (4-ethenylphenyl)methyl-trimethylsilane—undergoes fluoride ion-initiated cleavage with distinct kinetic behavior relative to oligomeric analogs and copolymers [1]. The homopolymer exhibited a higher rate of reaction than the corresponding oligomer. Critically, the cleavage rate within copolymer series (with styrene or methyl methacrylate) showed composition-dependent variation that deviated from Flory's principle of equal reactivity. Copolymers with methyl methacrylate exhibited accelerated cleavage due to increased matrix polarity facilitating hydroxide ion access, whereas styrene copolymers showed retarded cleavage due to steric hindrance from phenyl rings and enhanced hydrophobic exclusion of nucleophiles.

Benzylic-silicon bond cleavage Nucleophilic desilylation Polymer functionalization Fluoride ion kinetics

UV Photochemical Behavior: Cross-Linking vs. Oxidative Degradation Compared to Poly(4-methylstyrene) and Polystyrene

UV irradiation of poly(4-trimethylsilylmethylstyrene) (PTMSMS) thin films under atmospheric conditions induces selective cleavage of the benzylic C-Si bond, generating benzyl-type radicals that either react with oxygen to form carboxylic acid groups at the surface or couple with each other to produce cross-linked structures inside the film [1]. In direct contrast, identical irradiation of poly(4-methylstyrene) (P4MS) and polystyrene (PS) films induces oxidative degradation of the polymer main chain rather than cross-linking. This fundamental divergence in photochemical outcome is attributable to the presence of the selectively cleavable C-Si bond in PTMSMS versus the more stable C-H bonds in non-silylated styrenics. The benzylic C-Si bond energy is significantly lower than the corresponding benzylic C-H bond, enabling site-selective radical generation without main-chain scission.

Photochemical cross-linking UV irradiation Thin film modification Benzylic C-Si cleavage

Oxygen Plasma Etch Resistance for Bilayer Photoresist Applications

Polymers derived from (4-ethenylphenyl)methyl-trimethylsilane, specifically poly(trimethylsilylmethylstyrene), demonstrate oxygen plasma etch resistance suitable for bilayer photoresist systems [1]. The silicon content in the polymer backbone side chain converts to a silicon oxide barrier layer upon exposure to oxygen plasma, providing etch selectivity relative to underlying organic planarization layers. This property is shared among silicon-containing styrenic polymers as a class-level characteristic, but the specific spacer chemistry (-CH2-SiMe3 versus direct Si-aryl linkage) affects the silicon content per repeat unit and thus the etch resistance efficacy. Japanese Patent JPS62263190A explicitly claims monomers of this structural class as useful for photoresist and electron ray resist applications due to silicon incorporation in the side chain . The copolymer system poly(trimethylsilylmethyl methacrylate-co-chloromethylstyrene) has been optimized for deep-UV and e-beam lithography, demonstrating negative-tone imaging with sub-0.5 μm resolution capability [2].

Oxygen plasma resistance Bilayer photoresist Dry etch selectivity Silicon-containing polymer

Desilylation-Enabled Macroinitiator Formation for Graft Copolymer Synthesis

Poly(4-trimethylsilylmethylstyrene) (PTMSMS) undergoes quantitative desilylation when treated with a benzyltrimethylsilane (BnTMS)/potassium tert-butoxide (t-BuOK) initiator system in the presence of 1,1-diphenylethylene (DPE), generating polyanion macroinitiators suitable for subsequent methacrylate monomer polymerization [1]. The desilylation process is quantitative, and the resulting multibranched polymethacrylates exhibit narrow molecular weight distributions, indicating well-controlled polymerization from the macroinitiator. This desilylation-grafting capability is fundamentally dependent on the benzylic C-Si bond present in (4-ethenylphenyl)methyl-trimethylsilane-based polymers; non-silylated styrenics lack any analogous site for selective activation, while directly Si-aryl-linked analogs (e.g., 4-trimethylsilylstyrene polymers) possess different C-Si bond energies and cleavage chemistry that may not support the same quantitative desilylation efficiency.

Anionic grafting-from Desilylation Macroinitiator Polyanion generation Graft copolymer

Application Scenarios for (4-Ethenylphenyl)methyl-trimethylsilane Based on Verified Performance Differentiation


Bilayer and Multilayer Photoresist Formulations Requiring Oxygen Plasma Pattern Transfer

This monomer is used to synthesize silicon-containing matrix resins for bilayer photoresist systems where oxygen plasma etch selectivity is required . The trimethylsilylmethyl substituent provides sufficient silicon content (~14.7 wt%) to form a protective oxide barrier during O2 RIE, enabling high-resolution pattern transfer to underlying organic planarization layers. Copolymers with chloromethylstyrene have been specifically optimized for deep-UV (193 nm, 248 nm) and e-beam lithography, achieving sub-0.5 μm resolution with negative-tone imaging characteristics [1]. The benzylic C-Si bond additionally offers the potential for post-exposure functionalization or cross-linking enhancement via selective cleavage pathways, as demonstrated in UV irradiation studies [2].

Graft Copolymer and Polymer Brush Synthesis via Desilylation-Activated Macroinitiators

Polymers prepared from (4-ethenylphenyl)methyl-trimethylsilane serve as backbone precursors for 'grafting-from' synthesis of complex polymer architectures . Treatment of PTMSMS with BnTMS/t-BuOK in the presence of DPE generates polyanion sites along the backbone through quantitative desilylation, enabling subsequent anionic polymerization of methacrylate monomers to yield multibranched polymethacrylates with narrow molecular weight distributions. This approach provides a controlled pathway to polymer brushes, graft copolymers, and bottlebrush architectures that cannot be accessed using non-silylated styrenic backbones. The methylene spacer between the aromatic ring and silicon atom is critical for this desilylation chemistry.

UV-Curable Coatings and Negative-Tone Imaging Layers with Photochemical Cross-Linking

PTMSMS thin films undergo UV-induced cross-linking rather than oxidative degradation when irradiated under atmospheric conditions . This behavior—in stark contrast to poly(4-methylstyrene) and polystyrene, which undergo main-chain degradation under identical conditions—makes PTMSMS suitable for negative-tone photopatterning applications where UV exposure defines insoluble cross-linked regions. The selective cleavage of the benzylic C-Si bond generates benzyl-type radicals that either couple intermolecularly (cross-linking) or react with oxygen to form surface carboxylic acid groups (enabling subsequent chemical modification). This dual-functional response (bulk cross-linking plus surface functionalization) is unique to this monomer class among styrenic derivatives.

Oxygen-Permeable Membrane Components and Gas Separation Materials

Japanese Patent JPS62263190A explicitly claims silicon-containing monomers of the (4-ethenylphenyl)methyl-trimethylsilane structural class as useful for producing polymers for oxygen-permeable membranes . The incorporation of silicon atoms in the polymer side chain modulates free volume and gas transport properties, enabling applications in oxygen enrichment and gas separation technologies. Soluble alternating copolymers of structurally related vinylbenzyltrimethylsilane with sulfur dioxide have been synthesized and characterized, confirming the viability of this monomer class for membrane-forming copolymer systems [1].

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